2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester
Description
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide (NHS) Ester is a fluorescent labeling reagent widely used in biochemistry and cell biology. This compound features a tetramethylrhodamine fluorophore conjugated to an NHS ester, enabling covalent attachment to primary amines (e.g., lysine residues or N-termini of proteins and peptides) via stable amide bonds . Its excitation/emission maxima (~552/578 nm) fall within the orange-red spectrum, making it ideal for applications requiring low autofluorescence and high sensitivity, such as fluorescence microscopy, flow cytometry, and immunoassays .
The 5(6)-isomer designation indicates positional isomerism, where the carboxylic acid group is located at either the 5- or 6-position of the rhodamine core. This isomerism can influence labeling efficiency and requires careful synthesis and purification to isolate specific isomers .
Properties
IUPAC Name |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;(2,5-dioxopyrrolidin-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3.C6H7NO4/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-4(8)11-7-5(9)2-3-6(7)10/h5-14H,1-4H3;2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUVWVUNJSKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924142 | |
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122363-35-3 | |
| Record name | 1-(Acetyloxy)pyrrolidine-2,5-dione--3',6'-bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylation of Rhodamine B
Rhodamine B is treated under basic conditions to favor the lactone form, enabling selective carboxylation at the 5- or 6-position. A mixture of N,N′-disuccinimidyl carbonate (DSC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) activates the carboxylic acid group. Triethylamine (TEA) is added to maintain a mildly basic environment (pH ~8.5), which suppresses hydrolysis of the NHS ester intermediate.
Reaction Conditions
Isolation of Isomers
The 5- and 6-carboxyrhodamine isomers are separated using flash chromatography. A gradient elution system of methanol/dichloromethane/acetic acid (9:89:2 to 5:75:20) resolves the isomers based on polarity differences. The 5-isomer typically elutes first (R<sub>f</sub> 0.27), followed by the 6-isomer (R<sub>f</sub> 0.31).
Activation with N-Hydroxysuccinimide (NHS)
The purified carboxytetramethylrhodamine is converted to its NHS ester using carbodiimide chemistry. This step ensures efficient conjugation to primary amines in target molecules.
NHS Ester Formation
A solution of carboxytetramethylrhodamine in DCM is treated with N-hydroxysuccinimide (NHS) and N,N′-diisopropylcarbodiimide (DIC). The reaction proceeds via the formation of an intermediate O-acylisourea, which reacts with NHS to yield the active ester.
Optimized Protocol
Key Considerations
-
Hydrolysis Mitigation : The reaction is performed under anhydrous conditions to minimize NHS ester hydrolysis, which competes with amine coupling.
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Temperature Control : Reactions are conducted at 0–4°C to slow hydrolysis rates (half-life: 4–5 hours at pH 7.0).
Purification and Characterization
Chromatographic Purification
Crude TAMRA NHS ester is purified using silica gel chromatography with a toluene/ethyl acetate (80:20) solvent system. This step removes unreacted NHS and diisopropylurea byproducts.
Purity Assessment
Spectroscopic Characterization
| Property | Value | Source |
|---|---|---|
| λ<sub>abs</sub> (max) | 553 nm | |
| λ<sub>em</sub> (max) | 575 nm | |
| Extinction Coefficient | 89,000 cm<sup>-1</sup>M<sup>-1</sup> | |
| Molecular Weight | 527.53 g/mol |
| pH | Temperature | Half-Life |
|---|---|---|
| 7.0 | 0°C | 4–5 hours |
| 8.6 | 4°C | 10 minutes |
Applications in Bioconjugation
TAMRA NHS ester is widely used for labeling proteins, peptides, and oligonucleotides. Key applications include:
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Antibody Labeling : Conjugation to lysine residues in antibodies for fluorescence microscopy.
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Oligonucleotide Probes : Post-synthesis modification of amino-modified DNA/RNA.
Typical Conjugation Protocol
Challenges and Troubleshooting
Isomer Separation
Mixed isomers (5(6)-TAMRA) complicate HPLC purification due to peak broadening. Using isomerically pure 5- or 6-TAMRA NHS ester improves resolution.
Side Reactions
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Hydrolysis : Competing hydrolysis reduces coupling efficiency. Fresh reagents and controlled pH (7.2–8.5) are critical.
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Amine Buffers : Tris or glycine buffers must be avoided during conjugation, as they quench NHS esters.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| DSC/DMAP Activation | DSC, DMAP, TEA | 85–87 | >95 |
| DIC/NHS Activation | DIC, NHS | 75–80 | 90 |
The DSC/DMAP method offers higher yields and regioselectivity, making it the preferred industrial-scale approach .
Chemical Reactions Analysis
Types of Reactions
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group reacts with amines to form stable amide bonds, which is a key reaction in bioconjugation .
Common Reagents and Conditions
Reagents: Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide, 5(6)-Tetramethylrhodamine.
Conditions: Anhydrous solvents, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major product of the reaction is the amide bond formed between the ester and the amine group of the target molecule. This reaction is highly efficient and yields a stable product suitable for various applications .
Scientific Research Applications
Bioconjugation Techniques
Tetramethylrhodamine succinimidyl ester is extensively used in bioconjugation to label proteins, antibodies, and nucleic acids. This labeling enables visualization and tracking within biological systems.
- Applications :
- Fluorescence Microscopy : Used for observing cellular structures and dynamics.
- Flow Cytometry : Facilitates the analysis of cell populations based on fluorescence.
- Immunofluorescence Assays : Commonly employed in techniques such as Western blotting and ELISA.
Cellular Imaging
The compound's bright fluorescence allows for effective cellular imaging, making it a valuable tool in studying cellular processes and interactions.
- Case Study Example : In research involving Caenorhabditis elegans, Tetramethylrhodamine succinimidyl ester was used to fluorescently label human erythrocytes. This allowed researchers to track the ingestion of red blood cells by the nematodes using fluorescence microscopy, providing insights into host-parasite interactions .
Diagnostic Applications
In medical diagnostics, this compound is utilized in assays designed to detect diseases through fluorescent labeling.
- Applications :
- Disease Monitoring : Used in assays that require sensitive detection of biomarkers.
- Biosensors Development : Integral in creating biosensors that utilize fluorescence for detection.
Stability and Storage
Tetramethylrhodamine succinimidyl ester exhibits remarkable stability under laboratory conditions. It can be stored for up to 12 months when kept dry and protected from moisture, which is crucial for maintaining its reactivity and fluorescence properties.
Mechanism of Action
The compound exerts its effects through the formation of stable amide bonds with amine groups on target molecules. This reaction is facilitated by the activation of the carboxylic acid group by N-Hydroxysuccinimide, making it more reactive towards nucleophilic attack by amines . The fluorescent properties of the rhodamine moiety allow for easy detection and visualization of the labeled molecules .
Comparison with Similar Compounds
Structural and Functional Analogues
Carboxyrhodamine B NHS Ester
- Structure : Rhodamine B core with a carboxylic acid-NHS ester.
- Key Differences: Rhodamine B has ethyl groups instead of methyl groups on the amino substituents, increasing hydrophobicity. Emission wavelength (~580 nm) is slightly red-shifted compared to tetramethylrhodamine . Synthesis challenges: Isomer separation (5- vs. 6-carboxy) requires specialized chromatography, similar to the target compound .
5(6)-Carboxyfluorescein Diacetate NHS Ester
- Structure : Fluorescein core with acetate-protected hydroxyl groups and an NHS-activated carboxylic acid.
- Key Differences :
Tetramethylrhodamine-6-Maleimide
- Structure : Tetramethylrhodamine with a maleimide group instead of NHS ester.
- Key Differences :
Fluorinated and Sulfonated Rhodamine NHS Esters
- Structure : Rhodamine derivatives with fluorine or sulfonate groups added to improve photostability and solubility.
- Key Differences :
Reaction Efficiency and Stability
NHS vs. Other Activating Groups :
Byproduct Management :
Bioconjugation Efficiency
- Amine vs. Thiol Targeting :
- Epitope Density :
- High epitope density (multiple labels per protein) is achievable with NHS esters, but over-labeling can affect biomolecule function .
Biological Activity
2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester, commonly referred to as Tamra NHS Ester, is a fluorescent compound that plays a significant role in bioconjugation and protein labeling. Its unique properties allow it to selectively modify sulfhydryl groups in proteins, making it a valuable tool in various biological and chemical research applications.
- Molecular Formula : C30H29N3O7
- Molecular Weight : Approximately 553.57 g/mol
- Absorption/Emission Maxima : Absorption at 535 nm and emission at 605 nm, facilitating effective visualization in experimental setups .
Tamra NHS Ester operates through a mechanism that involves the covalent attachment to biomolecules, specifically targeting sulfhydryl groups (-SH) found in cysteine residues of proteins. The NHS ester group reacts with these nucleophiles, leading to the formation of stable amide bonds. This reaction is crucial for labeling proteins and studying their functions in biological systems .
Biological Activity
The biological activity of Tamra NHS Ester is primarily associated with its role as a fluorescent probe. It enables researchers to track and visualize proteins within cells, thus facilitating studies on protein localization, dynamics, and interactions. The compound's specificity for sulfhydryl groups allows for selective labeling without interfering with other functional groups.
Applications in Research
- Bioconjugation : Tamra NHS Ester is extensively used for the conjugation of proteins and peptides, enhancing their visibility and allowing for detailed studies of their interactions and functions.
- Fluorescence Microscopy : Its high fluorescence intensity makes it suitable for applications such as fluorescence microscopy and flow cytometry.
- Polymer Chemistry : The compound is instrumental in modifying polymers for various applications, including solid-phase acyl activation .
Case Study 1: Membrane-Translocating Proteins
In a study by Reynolds et al. (2005), protamine labeled with tetramethylrhodamine demonstrated efficient cellular uptake and nuclear localization. This finding suggests the potential use of Tamra NHS Ester in pharmaceutical design for targeted drug delivery systems.
Case Study 2: Protein Dynamics
Research focusing on the dynamics of protein interactions utilized Tamra NHS Ester to visualize protein localization within live cells. The fluorescent tagging enabled real-time monitoring of protein behavior under various physiological conditions.
Summary of Research Findings
Pharmacokinetics and Environmental Considerations
Tamra NHS Ester exhibits solubility in methanol and is sensitive to environmental factors such as moisture and water traces in solvents. These factors can influence its reactivity and stability during experimental procedures.
Future Directions
The ongoing research into the applications of Tamra NHS Ester continues to expand its utility in various fields, including:
- Development of more efficient synthesis methods.
- Exploration of its potential in targeted drug delivery systems.
- Investigating its role in studying complex protein interactions within cellular environments.
Q & A
Q. What are the optimal conditions for conjugating this NHS ester to amine-containing biomolecules?
The reaction requires mild alkaline conditions (pH 8.0–9.0) to activate primary amines (e.g., lysine residues) for nucleophilic attack on the NHS ester. A typical protocol involves dissolving the compound in anhydrous DMSO (9 mg/mL, ~17 mM) and incubating with the target protein at 4–25°C for 1–2 hours . Excess reactive esters should be quenched with ethanolamine or Tris buffer to prevent nonspecific labeling . Note that ionic strength should remain low (<100 mM salts) to maximize electrostatic interactions between the NHS ester and the protein surface .
Q. How does the isomerism (5- vs. 6-carboxy substitution) affect labeling efficiency?
The 5(6)-isomer mixture introduces variability in fluorescence quantum yield due to steric and electronic differences between isomers. For reproducible results, calibrate fluorophore-to-protein (F/P) ratios using UV-Vis spectroscopy (ε~90,000 M⁻¹cm⁻¹ at 555 nm) and confirm isomer distribution via HPLC with a C18 column . Evidence suggests the 6-isomer exhibits marginally higher stability in aqueous buffers due to reduced steric hindrance .
Q. What solubility challenges arise when handling this compound, and how can they be mitigated?
The compound has limited aqueous solubility and requires DMSO as a cosolvent. Prolonged storage of DMSO (>1 month) may introduce water, reducing solubility; pre-dry DMSO over molecular sieves if precipitation occurs . For in vivo applications, ensure final DMSO concentrations <0.1% to avoid cytotoxicity.
Advanced Research Questions
Q. How can researchers resolve conflicting data on photostability in live-cell imaging?
Photobleaching rates depend on local microenvironment (e.g., pH, redox state). Conflicting reports may arise from differences in excitation intensity or mounting media. To standardize measurements:
Q. What strategies optimize labeling specificity in heterogenous biological samples?
Non-specific binding is common in lysosome-rich or extracellular matrix environments. Mitigate this by:
Q. How does the tetramethylrhodamine core influence Förster resonance energy transfer (FRET) pair selection?
The emission spectrum (λem ~580 nm) pairs optimally with quenchers like QSY21 (λabs ~560 nm) or Alexa Fluor 647 for multiplexed imaging. However, the rigid tetracyclic structure may reduce Förster radius (R₀) compared to more flexible dyes. Calculate R₀ using:
where is the spectral overlap integral and is the orientation factor (assumed 2/3 for isotropic rotation) .
Methodological Troubleshooting Table
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
